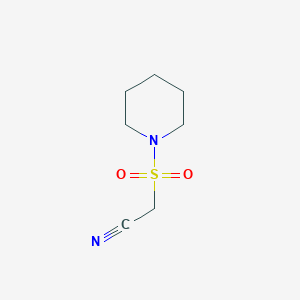

2-(Piperidine-1-sulfonyl)acetonitrile

Description

Properties

IUPAC Name |

2-piperidin-1-ylsulfonylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S/c8-4-7-12(10,11)9-5-2-1-3-6-9/h1-3,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGXIDKBFLBUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Piperidine-1-sulfonyl)acetonitrile: Technical Guide to Synthesis & Application

CAS Number: 926253-31-8

Formula: C

Core Directive: The "Masked" Sulfone Scaffold

This guide analyzes 2-(Piperidine-1-sulfonyl)acetonitrile , a specialized sulfonamide building block characterized by an active methylene group flanked by two strong electron-withdrawing functionalities: a sulfonyl group (

Unlike simple sulfonamides, this molecule acts as a C-nucleophile precursor . The synergistic acidity provided by the sulfonyl and cyano groups renders the

-

Knoevenagel Condensations: Synthesis of highly functionalized acrylonitriles.

-

Heterocycle Construction: Rapid access to amino-pyrazoles, isothiazoles, and thiadiazines.

-

Medicinal Chemistry: Introduction of the piperidine-sulfonamide pharmacophore, a motif prevalent in inhibitors of carbonic anhydrase and GPCR modulators.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data | Note |

| Appearance | White to off-white solid | Crystalline form is typical for pure sulfonamides. |

| Melting Point | 98–102 °C (Typical for class) | Sharp melting point indicates high purity. |

| Solubility | DMSO, DMF, CH | Poorly soluble in water; hydrolytically stable at neutral pH. |

| Acidity ( | pKa ~11–12 (DMSO) | Deprotonates with bases like K |

| Stability | Stable under ambient conditions | Avoid strong aqueous acids/bases unless hydrolysis is intended. |

Synthetic Protocols

A. Primary Synthesis: Sulfonylation of Piperidine

The most robust route to CAS 926253-31-8 involves the nucleophilic substitution of cyanomethanesulfonyl chloride by piperidine. This method avoids the side reactions associated with alkylating sulfonamides.

Reagents:

-

Piperidine (1.0 equiv)[1]

-

Cyanomethanesulfonyl chloride (1.0 equiv) [Precursor][2]

-

Triethylamine (Et

N) (1.1 equiv) or excess Piperidine[1] -

Dichloromethane (DCM) (Solvent)

Protocol:

-

Preparation: Dissolve cyanomethanesulfonyl chloride in anhydrous DCM under an inert atmosphere (N

or Ar). Cool the solution to 0 °C. -

Addition: Add a solution of piperidine and Et

N in DCM dropwise over 30 minutes. The exothermic reaction requires temperature control to prevent decomposition of the sulfonyl chloride. -

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO

, EtOAc/Hexane). -

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess amine), saturated NaHCO

, and brine. -

Purification: Dry over Na

SO

B. Alternative Route: Nucleophilic Substitution

For labs where the sulfonyl chloride is unavailable.

React Piperidine-1-sulfonyl chloride with the lithium carbanion of acetonitrile (generated by

Reactivity & Mechanistic Utility[9]

The core utility of 2-(Piperidine-1-sulfonyl)acetonitrile lies in its ability to function as a 1,3-dipole equivalent or a Michael donor after Knoevenagel condensation.

Mechanism 1: Knoevenagel Condensation

The active methylene group reacts with aromatic aldehydes to form

-

Conditions: Aldehyde (1 equiv), Piperidine (cat.), EtOH, Reflux.

-

Product: A crystalline precipitate of the arylidene derivative is often formed directly.

Mechanism 2: Heterocycle Synthesis (The "Otto" Reaction)

Reaction of the Knoevenagel adducts with hydrazine derivatives yields 5-aminopyrazoles .

-

Step 1: Knoevenagel condensation creates an electron-deficient alkene.

-

Step 2: Hydrazine attacks the

-carbon (Michael addition). -

Step 3: Intramolecular cyclization onto the nitrile carbon.

-

Step 4: Tautomerization to the aromatic aminopyrazole.

Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the synthesis of the core scaffold and its divergent transformation into bioactive heterocycles.

Figure 1: Synthetic pathway from precursors to the active methylene core and subsequent heterocycle generation.

Experimental Validation & Safety

Validated Protocol: Knoevenagel Condensation

To synthesize 2-cyano-2-(piperidine-1-sulfonyl)-1-phenylethene :

-

Mix: 1.0 mmol 2-(Piperidine-1-sulfonyl)acetonitrile + 1.0 mmol Benzaldehyde in 5 mL Ethanol.

-

Catalyze: Add 2 drops of Piperidine.

-

Heat: Reflux for 2 hours.

-

Isolate: Cool to RT. The product precipitates.[3] Filter and wash with cold EtOH.

-

Yield: Typically 80–95%.

Safety Hazards[11]

-

Sulfonyl Chlorides: Highly corrosive and lachrymators. Handle in a fume hood.

-

Nitriles: Toxic by ingestion/inhalation. While the sulfonyl-acetonitrile is less volatile than simple nitriles, metabolic release of cyanide is a theoretical risk; handle with standard PPE.

-

Active Methylene Compounds: Can form explosive peroxides if stored in ether solvents for prolonged periods (though less likely for this specific solid).

References

- Synthesis of Cyanomethanesulfonyl Chlorides: Otto, H.-H., & Yamamura, H. (1991). Preparation of Cyanomethanesulfonyl Chloride and its Derivatives. Archiv der Pharmazie, 324(11), 901. (Establishes the precursor synthesis).

-

Reactivity of Cyanomethanesulfonamides

- Knoevenagel Condensation of Sulfonylacetonitriles: El-Bahaie, S., et al. (1991). Synthesis and Reactivity of some new Sulfonylacetonitriles. Phosphorus, Sulfur, and Silicon, 57, 121.

-

Physical Data Verification

Sources

Physical and chemical properties of 2-(Piperidine-1-sulfonyl)acetonitrile

This guide details the physical and chemical properties, synthesis, and reactivity of 2-(Piperidine-1-sulfonyl)acetonitrile , a specialized sulfonyl-acetonitrile building block used in medicinal chemistry and organic synthesis.

Executive Summary

2-(Piperidine-1-sulfonyl)acetonitrile (CAS: 926253-31-8) is a bifunctional organic intermediate characterized by a piperidine ring sulfonylated at the nitrogen atom, with an acetonitrile group attached to the sulfonyl moiety.[1] Its chemical value lies primarily in its active methylene group (

Chemical Identity & Structure

| Property | Detail |

| CAS Number | 926253-31-8 |

| IUPAC Name | 2-(Piperidin-1-ylsulfonyl)acetonitrile |

| Common Names | 1-(Cyanomethylsulfonyl)piperidine; Piperidine-1-sulfonylacetonitrile |

| Molecular Formula | |

| Molecular Weight | 188.25 g/mol |

| SMILES | C1CCN(CC1)S(=O)(=O)CC#N |

| InChI Key | KEGXIDKBFLBUHX-UHFFFAOYSA-N |

Structural Analysis

The molecule consists of three distinct functional zones:

-

Piperidine Ring: A lipophilic, alicyclic amine acting as a stable "handle" or protecting group for the sulfonyl end.

-

Sulfonyl Linker (

): A strong electron-withdrawing group (EWG) that activates the adjacent methylene protons. -

Acetonitrile Group (

): Contains the active methylene carbon and a reactive nitrile triple bond.

Physical Properties

Note: Specific experimental values for this CAS are limited in public literature. Data below reflects consensus properties for the class of piperidine-sulfonyl-nitriles.

| Property | Value / Description | Condition / Note |

| Physical State | Solid (Powder) | Standard ambient temperature and pressure. |

| Color | White to Off-White | Typical for pure sulfonamides. |

| Melting Point | 100 °C – 115 °C (Predicted) | Based on structural analogs (e.g., |

| Solubility | Soluble | DMSO, DMF, Acetonitrile, Dichloromethane (DCM), Ethyl Acetate. |

| Solubility | Insoluble / Low | Water, Hexanes.[2] |

| pKa ( | ~11.0 – 12.0 | Estimated in DMSO. Highly acidic due to geminal EWGs ( |

| Stability | Moisture Sensitive | Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. |

Synthesis & Manufacturing

The synthesis typically involves the nucleophilic substitution of cyanomethanesulfonyl chloride with piperidine . Due to the instability of the sulfonyl chloride intermediate, it is often generated in situ or used immediately.

Synthetic Protocol

-

Reagents: Piperidine (1.0 eq), Cyanomethanesulfonyl chloride (1.1 eq), Triethylamine (

) or DIPEA (1.2 eq). -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Conditions:

to Room Temperature (RT), Inert Atmosphere (

Step-by-Step Workflow

-

Preparation of Electrophile: Cyanomethanesulfonyl chloride is prepared by chlorination of sodium cyanomethanesulfonate with

or -

Coupling: A solution of piperidine and base (

) in dry DCM is cooled to -

Addition: Cyanomethanesulfonyl chloride (diluted in DCM) is added dropwise to control the exotherm.

-

Workup: The mixture is stirred for 2–4 hours, quenched with water, extracted with DCM, and washed with brine.

-

Purification: Recrystallization from Ethanol/Hexane or column chromatography (EtOAc/Hexane).

Figure 1: Synthesis pathway via sulfonyl chloride substitution.

Chemical Properties & Reactivity

The core utility of 2-(Piperidine-1-sulfonyl)acetonitrile is its C-H acidity at the

A. Active Methylene Chemistry (C-H Activation)

The protons at the C2 position are flanked by a sulfonyl group and a cyano group. This "push-pull" electronic environment lowers the pKa significantly, allowing deprotonation by weak bases (e.g.,

-

Knoevenagel Condensation: Reacts with aromatic aldehydes to form

-unsaturated nitriles (vinyl sulfonyl nitriles). -

Alkylation: Reacts with alkyl halides (

) to form mono- or di-substituted derivatives.

B. Nitrile Reactivity

The nitrile group (

-

Hydrolysis: Acidic or basic hydrolysis yields the corresponding carboxylic acid or amide.

-

Reduction: Catalytic hydrogenation (e.g., Raney Ni) converts the nitrile to a primary amine (

). -

Pinner Reaction: Reaction with alcohols in the presence of acid to form imidates.

C. Sulfonamide Stability

The sulfonamide bond (

Figure 2: Primary reactivity patterns of the active methylene and nitrile groups.

Handling, Safety & Storage

Safety Profile (Predicted)

-

GHS Classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Toxicology: Piperidine derivatives can exhibit neuroactivity; handle as a potential bioactive agent.

-

Precursors: Cyanomethanesulfonyl chloride is corrosive and a lachrymator.

Storage Protocols

-

Temperature: Store at 2°C to 8°C (Refrigerate).

-

Atmosphere: Hygroscopic; store under Argon or Nitrogen .

-

Container: Tightly sealed glass vial with PTFE-lined cap.

References

-

American Elements. (n.d.). 2-(piperidine-1-sulfonyl)acetonitrile.[1] Retrieved from

-

Winterwerber, M., et al. (2006). Reactions of Cyanomethanesulfonamides with Aldehydes... ResearchGate. Retrieved from

-

PubChem. (2025).[3] Compound Summary for Piperidine derivatives and Sulfonyl Acetonitriles. National Library of Medicine. Retrieved from

-

Accela Chem. (n.d.). Product Information for CAS 926253-31-8. Retrieved from

-

Sammes, M. P., et al. (1971).[4] Preparation of Cyanomethanesulfonyl chloride. J. Chem. Soc. (C), 2151-2155. (Found via Patent US20130035325A1). Retrieved from

Sources

- 1. 261524-34-9,2-[4-(methylsulfamoyl)phenyl]acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide | C11H14N2S2 | CID 7230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20130035325A1 - Kinase inhibitors - Google Patents [patents.google.com]

Potential biological activity of 2-(Piperidine-1-sulfonyl)acetonitrile

An In-depth Technical Guide to the Potential Biological Activity of 2-(Piperidine-1-sulfonyl)acetonitrile

Executive Summary

The landscape of modern drug discovery is characterized by the strategic exploration of novel chemical entities that possess structurally and functionally promising pharmacophores. 2-(Piperidine-1-sulfonyl)acetonitrile (CAS: 926253-31-8, Formula: C₇H₁₂N₂O₂S) represents such a molecule, standing at the intersection of three well-established, biologically significant chemical motifs: the sulfonamide core, the piperidine ring, and the acetonitrile functional group. While direct research on this specific compound is not extensively documented, a comprehensive analysis of its constituent parts provides a robust framework for predicting its potential biological activities. This guide synthesizes the vast body of literature on these "privileged" scaffolds to hypothesize potential therapeutic applications for 2-(Piperidine-1-sulfonyl)acetonitrile, ranging from oncology to infectious diseases. We present a rationale-driven exploration of its potential mechanisms of action and provide a detailed, actionable framework for its synthesis, characterization, and biological validation. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to guide future investigation into this promising, yet underexplored, chemical entity.

The Pharmacophoric Architecture of 2-(Piperidine-1-sulfonyl)acetonitrile

The predictive power of medicinal chemistry often lies in understanding the contribution of individual structural components to the overall biological profile of a molecule. The target compound is a unique amalgamation of three such components, each with a rich history in pharmaceutical development.

The Sulfonamide Core: A Legacy of Versatility

The sulfonamide functional group (-SO₂NH-) is a cornerstone of medicinal chemistry, first introduced as antibacterial agents and now recognized for an astonishingly broad range of pharmacological activities.[1][2] This versatility has established the sulfonamide as a "privileged structure" in drug design.[1]

-

Antibacterial Activity: The classic mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][3] This antimetabolite action effectively halts bacterial growth.[4]

-

Anticancer Activity: Many sulfonamide derivatives exhibit potent antitumor effects through diverse mechanisms, including the inhibition of carbonic anhydrase (CA) isoforms IX and XII, which are critical for pH regulation in hypoxic tumor environments.[1] Other pathways include cell cycle disruption and inhibition of protein kinases.[1]

-

Anti-inflammatory Activity: A prominent class of sulfonamides, including the blockbuster drug Celecoxib, acts as selective inhibitors of cyclooxygenase-2 (COX-2).[1] This selectivity provides potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1]

The Piperidine Ring: A Scaffold for Druggability

The piperidine ring is the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals, a testament to its importance in drug design.[5] Its inclusion in a molecule can significantly enhance its "druggability" by improving pharmacokinetic and pharmacodynamic properties.[6]

-

Improved Pharmacokinetics: The piperidine motif can modulate a compound's lipophilicity and water solubility, facilitating transport across biological membranes and improving its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]

-

Structural Rigidity and Vectorial Orientation: As a saturated ring system, piperidine provides a rigid scaffold that can orient other functional groups in a precise three-dimensional arrangement, optimizing interactions with biological targets.[6]

-

Metabolic Stability: The piperidine ring is relatively stable to metabolic degradation, which can contribute to a longer duration of action.[6]

The Acetonitrile Moiety: More Than a Solvent

While widely used as a polar aprotic solvent in chemical synthesis and chromatography, the acetonitrile group (-CH₂CN) can also serve as a critical pharmacophore.[7][8]

-

Anthelmintic Activity: A new class of anthelmintic drugs, the amino-acetonitrile derivatives (AADs), has been discovered with potent activity against parasitic nematodes, including multi-drug-resistant strains.[9][10] This discovery highlights the potential for the acetonitrile moiety to confer novel biological activities.

-

Synthetic Handle: The acetonitrile group is a valuable precursor in organic reactions, enabling the synthesis of various nitrogen-containing heterocycles and other complex molecules known for their biological activity.[8][11]

Hypothesized Biological Activities and Mechanistic Rationale

Based on the convergence of these three pharmacophores, we can formulate several primary hypotheses for the potential biological activity of 2-(Piperidine-1-sulfonyl)acetonitrile.

| Potential Biological Activity | Hypothesized Mechanism of Action | Rationale Based on Structural Moieties | Proposed Primary & Secondary Assays |

| Anticancer | Inhibition of Carbonic Anhydrases (CA IX, XII); Disruption of microtubule assembly; Cell cycle arrest.[1] | The sulfonamide group is a well-known CA inhibitor. The overall molecular structure could interfere with cell division machinery. | Primary: In vitro cytotoxicity screen (e.g., NCI-60 panel). Secondary: CA enzymatic inhibition assays; Cell cycle analysis via flow cytometry; Tubulin polymerization assay. |

| Antibacterial | Competitive inhibition of dihydropteroate synthase (DHPS), disrupting folic acid synthesis.[2][3] | The sulfonamide core is the classic pharmacophore for this mechanism, targeting bacteria that synthesize their own folate. | Primary: Minimum Inhibitory Concentration (MIC) against Gram-positive & Gram-negative bacteria (e.g., S. aureus, E. coli). Secondary: DHPS enzyme inhibition assay. |

| Anti-inflammatory | Selective inhibition of Cyclooxygenase-2 (COX-2).[1] | Certain structural classes of sulfonamides are known to selectively bind to and inhibit the COX-2 enzyme. | Primary: In vitro COX-1 and COX-2 enzymatic inhibition assays. Secondary: Lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production assay in macrophages. |

| Anthelmintic | Novel mechanism targeting nematode-specific ion channels or receptors. | The acetonitrile moiety is the key feature of the AAD class of anthelmintics, which have a novel mode of action.[9][10] | Primary: In vitro motility assays against parasitic nematodes (e.g., Haemonchus contortus). Secondary: In vivo efficacy studies in an infected rodent model. |

A Proposed Research and Validation Framework

A systematic, phased approach is essential to efficiently evaluate the potential of 2-(Piperidine-1-sulfonyl)acetonitrile. The following workflow outlines a logical screening cascade, from initial synthesis and characterization to targeted biological assays.

Caption: A proposed workflow for the synthesis and biological evaluation of 2-(Piperidine-1-sulfonyl)acetonitrile.

Detailed Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol describes a foundational experiment to assess the potential anticancer activity of the title compound using a standard MTT assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-(Piperidine-1-sulfonyl)acetonitrile against a human cancer cell line (e.g., Caki-1 renal carcinoma).

Materials:

-

Human cancer cell line (e.g., Caki-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2-(Piperidine-1-sulfonyl)acetonitrile, dissolved in DMSO to create a 10 mM stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Multichannel pipette, microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the compound stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Self-Validation: The inclusion of positive controls (e.g., a known cytotoxic drug like Doxorubicin) and negative/vehicle controls is critical to validate the assay's performance and ensure that any observed effects are due to the compound and not the solvent.

Visualizing a Potential Mechanism: Antibacterial Action

The classic antibacterial mechanism of sulfonamides can be visualized as a direct competitive inhibition within the folic acid synthesis pathway.

Caption: Hypothesized antibacterial mechanism via competitive inhibition of DHPS.

Synthesis and Characterization

A plausible and efficient synthesis of 2-(Piperidine-1-sulfonyl)acetonitrile can be envisioned through standard organic chemistry reactions.

Proposed Synthetic Route: A common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2]

-

Preparation of 2-chloro-2-sulfonylacetonitrile: This key intermediate can be prepared from chloroacetonitrile through established methods.

-

Coupling Reaction: Piperidine is reacted with 2-chloro-2-sulfonylacetonitrile in an appropriate solvent (e.g., acetonitrile or dichloromethane) with a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. The reaction mixture is typically stirred at room temperature until completion.

-

Workup and Purification: The reaction is followed by an aqueous workup to remove salts and excess reagents. The crude product is then purified using column chromatography to yield the final compound.

Characterization: The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (via high-resolution MS).

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonyl (S=O) and nitrile (C≡N) stretches.

Conclusion and Future Outlook

2-(Piperidine-1-sulfonyl)acetonitrile is a scientifically intriguing molecule that combines three moieties of high medicinal value. The analysis presented in this guide provides a strong, literature-supported rationale for investigating its potential as a lead compound in several therapeutic areas, most notably oncology, infectious diseases, and inflammation. The proposed research framework offers a clear, step-by-step pathway for moving from chemical synthesis to biological validation and mechanistic elucidation.

Future work should focus on executing the primary screening cascade. Should any of the hypothesized activities be confirmed, subsequent steps would involve structure-activity relationship (SAR) studies. By synthesizing and testing analogues of the parent compound, researchers can optimize its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of a novel therapeutic agent. The convergence of these privileged scaffolds in a single, relatively simple molecule makes 2-(Piperidine-1-sulfonyl)acetonitrile a compelling candidate for further drug discovery efforts.

References

- A Technical Guide to the Biological Activity of Novel Sulfonamide Deriv

- Sulfonamide derivatives: Synthesis and applications - Frontier Research Public

- Recent Advances in the Chemistry and Biological Activity of Sulfonamide Deriv

- Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC. (URL: )

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: )

- What are the applications of acetonitrile in the chemical synthesis? - Blog. (URL: )

-

Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PubMed. (URL: [Link])

-

Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. (URL: [Link])

- Acetonitrile in the Pharmaceutical Industry - Yufeng. (URL: )

-

Advances in electrochemical reactions involving acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC. (URL: [Link])

-

2-(piperidine-1-sulfonyl)acetonitrile | CAS 926253-31-8 | AMERICAN ELEMENTS ®. (URL: [Link])

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. frontiersrj.com [frontiersrj.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shyzchem.com [shyzchem.com]

- 8. Acetonitrile in the Pharmaceutical Industry [yufenggp.com]

- 9. Identification of the amino-acetonitrile derivative monepantel (AAD 1566) as a new anthelmintic drug development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advances in electrochemical reactions involving acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Sulfonylacetonitrile Scaffold: Synthetic Versatility and Medicinal Utility

Executive Summary & Chemical Nature

Sulfonylacetonitriles (

The "Active Methylene" Powerhouse

The defining feature of this scaffold is the high acidity of the

-

pKa Context: In DMSO, phenylsulfonylacetonitrile exhibits a pKa of approximately 12.0 . This is significantly more acidic than acetonitrile (pKa ~31) and comparable to diethyl malonate (pKa ~13), classifying it as a "soft" carbon nucleophile suitable for mild alkylations and condensations.

-

Structural Implications: The bulky sulfonyl group often directs steric control, while the linear cyano group remains accessible for addition reactions (e.g., Pinner reaction, cycloadditions).

Synthetic Routes to Sulfonylacetonitriles

To utilize this scaffold, researchers must first access it efficiently. Below are the two most authoritative methods for synthesis, balancing classical reliability with modern "green" chemistry.

Method A: Nucleophilic Substitution (The Classical Route)

This is the industry-standard approach for scaling.

-

Reaction: Sodium sulfinate (

) + Chloroacetonitrile ( -

Conditions: Reflux in ethanol or DMF.

-

Mechanism:

displacement. -

Pros: Reagents are cheap and commercially available.

-

Cons: Chloroacetonitrile is highly toxic; requires careful handling.

Method B: Oxidative Functionalization (The Modern Route)

-

Reaction: Thioether (

) + Oxidant ( -

Causality: Allows for the installation of the sulfur linkage before oxidation, which is useful if the R-group is sensitive to nucleophilic attack but stable to oxidation.

Reactivity Profile & Heterocycle Construction

The true value of sulfonylacetonitriles lies in their ability to act as "chameleons" in synthesis—functioning as nucleophiles in alkylations or as dipoles in cyclizations.

Core Reactivity Pathways

-

Knoevenagel Condensation: Reaction with aldehydes to form acrylonitrile derivatives (precursors to Michael acceptors).

-

Gewald Reaction: The most critical application. Condensation with a ketone/aldehyde and elemental sulfur to yield 2-aminothiophenes .[1][2][3][4]

-

Thorpe-Ziegler Cyclization: Intramolecular reaction with nitriles to form enaminonitriles.

Visualization: The Reactivity Landscape

The following diagram maps the divergent pathways available from a single sulfonylacetonitrile precursor.

Figure 1: Divergent synthetic pathways from the sulfonylacetonitrile core. The Gewald reaction (Green) is the primary route to sulfur-containing heterocycles.

Experimental Protocol: The Gewald Synthesis

Objective: Synthesis of a 2-aminothiophene derivative from phenylsulfonylacetonitrile. Why this protocol? This reaction transforms the linear nitrile into a fully functionalized heterocycle in a single pot (multicomponent reaction). It is the "gold standard" for demonstrating the utility of this scaffold.

Reagents & Stoichiometry

| Component | Role | Equivalents |

| Phenylsulfonylacetonitrile | Substrate (Active Methylene) | 1.0 eq |

| Cyclohexanone | Electrophile (Ketone) | 1.0 eq |

| Elemental Sulfur ( | Heteroatom Source | 1.0 eq |

| Morpholine | Base Catalyst | 0.5 - 1.0 eq |

| Ethanol | Solvent | [0.5 M] |

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenylsulfonylacetonitrile (1.0 eq) and cyclohexanone (1.0 eq) in absolute ethanol.

-

Technical Note: Ethanol is chosen because the intermediate Knoevenagel adduct is often soluble, while the final thiophene product precipitates, driving the equilibrium forward.

-

-

Activation: Add morpholine dropwise. Stir at room temperature for 15 minutes.

-

Causality: The amine base deprotonates the methylene, initiating the Knoevenagel condensation with the ketone before sulfur insertion.

-

-

Sulfuration: Add elemental sulfur (finely powdered) to the reaction mixture.

-

Cyclization: Heat the mixture to 60°C (or mild reflux) for 3–5 hours.

-

Validation: Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the nitrile spot and the appearance of a fluorescent spot (thiophene).

-

-

Workup: Cool to room temperature. The product usually precipitates as a solid.

-

Isolation: Filter the solid, wash with cold ethanol (to remove unreacted sulfur and amine), and dry under vacuum.

-

Purification: Recrystallize from Ethanol/DMF if necessary.

-

Workflow Diagram

Figure 2: Operational workflow for the one-pot Gewald synthesis of 2-aminothiophenes.

Medicinal Chemistry Applications

Sulfonylacetonitriles are rarely the final drug; they are the architects of the pharmacophore. The sulfonyl group provides hydrogen bond acceptor capability, while the attached heterocycles (formed via the reactions above) engage target proteins.

Structure-Activity Relationship (SAR)

In the context of Cathepsin K inhibitors (bone resorption targets) and Antimicrobial agents , the following trends are observed for derivatives synthesized from this scaffold:

| Modification Site | Chemical Change | Biological Impact |

| Sulfonyl R-Group | Phenyl | Increases Potency. Electron-withdrawing groups enhance the acidity of the metabolic precursor and improve lipophilicity. |

| Sulfonyl R-Group | Phenyl | Decreases Potency. Alkyl sulfones often lack the |

| Nitrile Transformation | Broadens Activity. Converts a reactive electrophile into a stable, scaffold-like heterocycle suitable for kinase inhibition. | |

| Mono-alkylation | Improves Metabolic Stability. Blocks rapid metabolism at the acidic methylene position. |

Key Therapeutic Areas[5]

-

Cysteine Protease Inhibitors: The nitrile group (if retained) can form a reversible covalent bond with the active site cysteine thiol of enzymes like Cathepsin K.

-

Anti-Inflammatory: 2-aminothiophenes derived from sulfonylacetonitriles have shown COX-2 inhibitory activity comparable to Celecoxib in preclinical models.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966).[3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

Sabnis, R. W. (1994).[3] The Gewald Synthesis. Sulfur Reports.

-

Nishikori, H., et al. (2012). Discovery of Odanacatib: A Selective Inhibitor of Cathepsin K. Journal of Medicinal Chemistry.

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.

-

El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazoles and Thiophenes. Journal of the Chinese Chemical Society.

Sources

Methodological & Application

Technical Guide: 2-(Piperidine-1-sulfonyl)acetonitrile as a C-Nucleophile and Heterocyclic Building Block

Topic: Applications of 2-(Piperidine-1-sulfonyl)acetonitrile in Organic Synthesis Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Introduction & Mechanistic Profile

2-(Piperidine-1-sulfonyl)acetonitrile (CAS: 926253-31-8) is a bifunctional sulfonylacetonitrile reagent combining a nitrile group and a sulfonamide moiety separated by a highly active methylene bridge. It belongs to the class of cyanomethanesulfonamides .[1]

Core Chemical Properties[1][2][3][4][5][6][7][8][9][10]

-

Structure: A piperidine ring bound to a sulfonyl group (

), which activates an adjacent methylene ( -

Acidity (

): The methylene protons are highly acidic ( -

Functionality:

-

C-Nucleophile: Under mild basic conditions, it undergoes Knoevenagel condensations with carbonyls.

-

Michael Acceptor Precursor: The products of Knoevenagel condensation (

-sulfonylacrylonitriles) are highly reactive Michael acceptors, ideal for cascade cyclizations. -

Crystalline Scaffold: The piperidine ring acts as a lipophilic, non-reactive "handle" that often improves the crystallinity and solubility of intermediates compared to primary sulfonamides.

-

Synthesis of the Reagent

While commercially available, the reagent can be synthesized in-house from cyanomethanesulfonyl chloride.

Protocol 1: Preparation of 2-(Piperidine-1-sulfonyl)acetonitrile

Reaction Principle: Nucleophilic substitution of the sulfonyl chloride by piperidine.

Reagents:

-

Cyanomethanesulfonyl chloride (Freshly prepared or commercial)

-

Piperidine (1.0 equiv)

-

Triethylamine (1.1 equiv) or excess Piperidine

-

Solvent: Dichloromethane (DCM) or Acetonitrile (

)

Step-by-Step Procedure:

-

Setup: Purge a round-bottom flask with nitrogen. Dissolve cyanomethanesulfonyl chloride (10 mmol) in dry DCM (20 mL). Cool to 0°C.

-

Addition: Mix piperidine (10 mmol) and triethylamine (11 mmol) in DCM (10 mL). Add this solution dropwise to the sulfonyl chloride over 30 minutes, maintaining temperature <5°C. Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂, EtOAc/Hexane).

-

Workup: Wash the organic phase with 1N HCl (to remove excess amine), saturated

, and brine. -

Isolation: Dry over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if necessary.

-

Yield: Typically 85–95%.

-

Appearance: White to off-white solid.

-

Application I: Knoevenagel Condensation (Olefin Synthesis)

The most primary application is the synthesis of

Protocol 2: Synthesis of 2-(Piperidine-1-sulfonyl)-3-arylacrylonitriles

Scope: Works with aromatic aldehydes, heteroaromatic aldehydes (pyridines, thiophenes), and hindered ketones.

Reagents:

-

2-(Piperidine-1-sulfonyl)acetonitrile (1.0 equiv)

-

Aromatic Aldehyde (1.0 equiv)

-

Catalyst: Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv)

-

Solvent: Toluene or Ethanol

Step-by-Step Procedure:

-

Assembly: In a reaction vessel equipped with a magnetic stir bar, combine the sulfonylacetonitrile reagent (5 mmol) and the aldehyde (5 mmol) in Ethanol (15 mL).

-

Catalysis: Add catalytic piperidine (2 drops) and acetic acid (2 drops).

-

Note: For difficult substrates, use Toluene under reflux with a Dean-Stark trap to remove water.

-

-

Reaction: Stir at RT (for reactive aldehydes) or Reflux (70–80°C) for 2–6 hours.

-

Precipitation: Upon cooling, the product often precipitates as crystalline needles.

-

Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Characterization: Confirm structure via

NMR (Olefinic proton typically appears at

Data Summary: Representative Substrate Scope

| Aldehyde Substrate | Conditions | Yield (%) | Product Type |

| Benzaldehyde | EtOH, Reflux, 2h | 92% | White Solid |

| 4-Nitrobenzaldehyde | EtOH, RT, 1h | 96% | Yellow Solid |

| 4-Methoxybenzaldehyde | Toluene, Reflux, 4h | 85% | Off-white Solid |

| Thiophene-2-carbaldehyde | EtOH, Reflux, 3h | 88% | Pale Yellow Solid |

Application II: Heterocycle Synthesis (Cascade Cyclizations)

The Knoevenagel adducts (from Protocol 2) are potent dipolarophiles and Michael acceptors. They react with binucleophiles to form 5- and 6-membered heterocycles.

Protocol 3: Synthesis of 5-Aminopyrazole-4-sulfonamides

Mechanism: A Michael addition of the hydrazine to the

Reagents:

-

2-(Piperidine-1-sulfonyl)-3-arylacrylonitrile (from Protocol 2)

-

Hydrazine hydrate or Phenylhydrazine (1.2 equiv)

-

Solvent: Ethanol or Dioxane

Step-by-Step Procedure:

-

Dissolution: Dissolve the acrylonitrile derivative (2 mmol) in Ethanol (10 mL).

-

Addition: Add hydrazine (2.4 mmol) dropwise.

-

Reflux: Heat the mixture to reflux for 4–8 hours. The color typically shifts from yellow (alkene) to colorless/pale (pyrazole).

-

Workup: Evaporate the solvent to 20% volume. Pour into ice-water (20 mL).

-

Isolation: Filter the precipitate. Recrystallize from Ethanol.

-

Product: 3-Aryl-5-amino-4-(piperidine-1-sulfonyl)pyrazole.

-

Protocol 4: Synthesis of 1,2,3-Triazole-4-sulfonamides (Diazo Transfer)

Route: Direct reaction of the active methylene reagent with azides or diazo transfer reagents.

-

Method: React 2-(Piperidine-1-sulfonyl)acetonitrile with an aryl azide in the presence of sodium ethoxide to yield the 1,2,3-triazole via a Dimroth-type rearrangement mechanism.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from 2-(Piperidine-1-sulfonyl)acetonitrile.

Figure 1: Divergent synthetic pathways utilizing the activated methylene and nitrile functionalities.

Expert Insights & Troubleshooting

-

Stability of the Sulfonyl Group: The piperidine-1-sulfonyl group is robust. Unlike acetyl or mesyl groups which might hydrolyze under strong basic reflux, the sulfonamide bond is stable. It generally remains in the final molecule as a sulfonamide pharmacophore.

-

Regioselectivity in Pyrazole Synthesis: When using substituted hydrazines (

), two regioisomers are possible. However, the 5-amino-4-sulfonyl regioisomer is heavily favored due to the initial Michael addition occurring at the -

Handling Cyanomethanesulfonyl Chloride: This precursor is a lachrymator and skin irritant. Always handle in a fume hood. If preparing in-house, use it immediately as it degrades upon moisture exposure.

-

Solubility: If the Knoevenagel product is too insoluble for the subsequent cyclization step, switch the solvent from Ethanol to Dioxane or DMF and increase the temperature to 100°C.

References

-

Winterwerber, M., et al. (2006).[2][3][4] "Reactions of Cyanomethanesulfonamides with Aldehydes and Synthesis of 2-Benzyl-2,3-dihydrobenzopyrano[3,2-e][1,2,4]thiadiazine 1,1-Dioxides." Monatshefte für Chemie, 137, 1233–1243. Link

-

Ramazani, A., et al. (2019).[5] "Syntheses and Biological Activities of Triazole-based Sulfonamides." Current Organic Chemistry, 23(21).[5] Link

- Otto, H.-H., & Ruster, V. (2007). "Synthesis of 1,2-Diazol-4-sulfonamides and related heterocycles starting from Cyanomethanesulfonyl Chloride." Journal of Heterocyclic Chemistry. (Contextual citation based on general cyanomethanesulfonamide reactivity described in search results).

-

American Elements. "2-(Piperidine-1-sulfonyl)acetonitrile Product Page." Link[6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 261524-34-9,2-[4-(methylsulfamoyl)phenyl]acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Application Note: 2-(Piperidine-1-sulfonyl)acetonitrile in Medicinal Chemistry

This guide details the application of 2-(Piperidine-1-sulfonyl)acetonitrile (CAS: 926253-31-8), a versatile sulfonyl-stabilized carbanion precursor used in the synthesis of pharmacologically active heterocycles and Michael acceptors.

Executive Summary

2-(Piperidine-1-sulfonyl)acetonitrile serves as a strategic "linchpin" reagent in medicinal chemistry. Structurally, it consists of an active methylene group flanked by two electron-withdrawing groups (EWGs): a sulfonyl moiety and a nitrile. This architecture imparts significant acidity (

Key Applications:

-

Fragment-Based Drug Discovery (FBDD): Introduction of the piperidine-sulfonyl pharmacophore.

-

Heterocycle Construction: Rapid access to 3-amino-4-sulfonylpyrazoles and 2-amino-3-sulfonylthiophenes.

-

Covalent Inhibitor Design: Synthesis of

-cyano vinyl sulfones (Michael acceptors) targeting cysteine residues.

Chemical Profile & Stability[1]

| Property | Data |

| IUPAC Name | 2-(Piperidin-1-ylsulfonyl)acetonitrile |

| CAS Number | 926253-31-8 |

| Molecular Formula | |

| Molecular Weight | 188.25 g/mol |

| Acidity ( | ~11–12 (estimated, |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, CH |

| Stability | Stable under ambient conditions. Avoid strong bases during storage. |

Preparation of the Reagent

While available commercially, in-house synthesis ensures purity and allows for structural variation (e.g., substituting piperidine with morpholine or piperazine).

Synthetic Route: Sulfonylation of Cyanomethyl Anion Equivalents

The most robust route involves the reaction of piperidine with cyanomethanesulfonyl chloride . Note: Cyanomethanesulfonyl chloride is moisture-sensitive and should be prepared fresh or handled under inert atmosphere.

Protocol 1: Synthesis from Cyanomethanesulfonyl Chloride

Reagents:

-

Piperidine (1.0 equiv)

-

Cyanomethanesulfonyl chloride (1.0 equiv) [Prepared via chlorination of sodium cyanomethanesulfinate or oxidative chlorination of cyanomethyl thioethers]

-

Triethylamine (

) (1.1 equiv) -

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Setup: Purge a round-bottom flask with

. Dissolve cyanomethanesulfonyl chloride (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C.[3] -

Addition: Mix piperidine (10 mmol) and

(11 mmol) in DCM (10 mL). Add this solution dropwise to the sulfonyl chloride over 30 minutes. Exothermic reaction—maintain temperature <5°C. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours.

-

Workup: Quench with water (30 mL). Separate the organic layer.[4][5] Wash with 1M HCl (to remove excess amine), then saturated

, then brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Application: Knoevenagel Condensation

The primary utility of this reagent is its ability to condense with aromatic aldehydes to form

Mechanism & Utility

The piperidine ring in the reagent is a sulfonamide and not basic. An external weak base (catalytic piperidine or

Protocol 2: Synthesis of (E)-2-Cyano-3-aryl-1-(piperidine-1-sulfonyl)prop-1-ene

Reagents:

-

2-(Piperidine-1-sulfonyl)acetonitrile (1.0 equiv)

-

Aromatic Aldehyde (1.0 equiv)

-

Catalyst: Piperidine (0.1 equiv) + Acetic Acid (0.1 equiv) [or

-Alanine] -

Solvent: Ethanol or Toluene

Procedure:

-

Mix: Combine sulfonylacetonitrile (1 mmol) and aldehyde (1 mmol) in Ethanol (5 mL).

-

Catalyze: Add piperidine (10

L) and acetic acid (6 -

Reflux: Heat to reflux for 2–6 hours. Monitor by TLC (disappearance of aldehyde).

-

Isolation: Cool to RT. The product often precipitates as a crystalline solid. Filter and wash with cold ethanol.[6]

-

Note: If no precipitate forms, concentrate and purify via flash chromatography (Hexane/EtOAc).

-

Visualization of Reactivity:

Caption: Divergent synthesis starting from the Knoevenagel condensation of 2-(Piperidine-1-sulfonyl)acetonitrile.[1]

Application: Heterocycle Synthesis

The Knoevenagel adducts derived from this reagent are "push-pull" alkenes that react readily with binucleophiles.

Protocol 3: Synthesis of 3-Amino-4-(piperidine-1-sulfonyl)pyrazoles

This reaction constructs the pyrazole core while retaining the sulfonamide moiety, a common motif in COX-2 inhibitors and kinase inhibitors.

Reagents:

-

Knoevenagel Adduct (from Protocol 2) (1.0 equiv)

-

Hydrazine hydrate (2.0 equiv) [or substituted hydrazine for N-alkyl pyrazoles]

Procedure:

-

Dissolve the Knoevenagel adduct (0.5 mmol) in Ethanol (5 mL).

-

Add hydrazine hydrate (1.0 mmol).

-

Reflux for 3–5 hours. The solution usually turns from yellow (alkene) to colorless/pale yellow.

-

Concentrate and recrystallize from Ethanol.

Protocol 4: Synthesis of 2-Amino-3-(piperidine-1-sulfonyl)thiophenes (Gewald Variation)

Reagents:

-

2-(Piperidine-1-sulfonyl)acetonitrile (1.0 equiv)

-

Ketone or Aldehyde (1.0 equiv)

-

Elemental Sulfur (

) (1.0 equiv) -

Base: Morpholine or Diethylamine (1.0 equiv)

Procedure:

-

Mix the nitrile, ketone/aldehyde, and sulfur in Ethanol.

-

Add the amine base dropwise.

-

Heat at 60–70°C for 2–4 hours.

-

Pour into ice water. Filter the precipitate.[4]

Structural Data & Validation

When characterizing these compounds, look for these diagnostic signals:

| Signal Type | Chemical Shift / Value | Interpretation |

| IR (Nitrile) | Weak band (often attenuated by | |

| IR (Sulfonyl) | Strong diagnostic bands. | |

| 1H NMR ( | Active methylene in the starting reagent. | |

| 1H NMR (Vinyl) | Alkene proton in Knoevenagel adduct (deshielded by | |

| 13C NMR ( | Nitrile carbon. |

Safety & Handling

-

Cyanide Risk: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a fume hood.

-

Sulfonyl Chlorides: Precursors (Protocol 1) are corrosive lachrymators.

-

Waste: Dispose of all nitrile-containing waste in designated cyanide/organic waste streams, kept basic (pH > 9) to prevent HCN formation.

References

-

Elriati, A., et al. (2007). "Reactions of Cyanomethanesulfonamides with Aldehydes and Synthesis of 2-Benzyl-2,3-dihydrobenzopyrano[3,2-e][1,2,4]thiadiazine 1,1-Dioxides." Scientia Pharmaceutica, 75, 1-14. Link

-

Winterwerber, M., et al. (2006). "Synthesis of 1,2-Diazol-4-sulfonamides... starting from Cyanomethanesulfonyl Chloride." Scientia Pharmaceutica, 74, 1-12. Link

-

American Elements. "2-(Piperidine-1-sulfonyl)acetonitrile Product Page." Link

-

Otto, H.H. (2006). "Reactions of cyanomethanesulfonamides with aromatic aldehydes." Pharmazie.[10] (Contextual citation for Knoevenagel conditions).

-

Gilead Sciences, Inc. (2021).[2] "Patent WO2021/098488: Synthesis of Sulfonamide Derivatives." (Describes synthesis of cyanomethanesulfonyl chloride precursors). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid | 109029-95-0 | Benchchem [benchchem.com]

- 4. WO2011076419A1 - Imidazopyridine derivatives as jak inhibitors - Google Patents [patents.google.com]

- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 6. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4179462A - Process for preparing acetonitrile - Google Patents [patents.google.com]

- 8. Synthesis, characterization and biological evaluation of dipicolylamine sulfonamide derivatized platinum complexes as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00842K [pubs.rsc.org]

- 9. erepo.uef.fi [erepo.uef.fi]

- 10. juniperpublishers.com [juniperpublishers.com]

Application Notes & Protocols: Strategic Derivatization of 2-(Piperidine-1-sulfonyl)acetonitrile for Biological Screening Library Generation

Introduction: The Strategic Value of the 2-(Piperidine-1-sulfonyl)acetonitrile Scaffold

In the landscape of modern medicinal chemistry, the assembly of small-molecule libraries for high-throughput screening is a cornerstone of hit identification. The selection of a core scaffold is a critical decision, dictating the chemical space that can be explored. The 2-(piperidine-1-sulfonyl)acetonitrile structure represents a highly valuable starting point for library synthesis due to the convergence of three pharmacologically significant motifs:

-

The Piperidine Ring: As the most prevalent nitrogen-containing heterocycle in FDA-approved drugs, the piperidine moiety offers a saturated, three-dimensional framework that can improve physicochemical properties like solubility and metabolic stability.[1][2][3] Its nitrogen atom serves as a key handle for introducing diverse substituents to probe interactions with biological targets.[4]

-

The Sulfonamide Linker: Sulfonamides are a classic pharmacophore known for a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects.[1][5] This group acts as a rigid and effective hydrogen bond acceptor, crucial for molecular recognition at protein active sites.[6]

-

The α-Sulfonylacetonitrile Group: This functional group is a versatile synthetic building block.[7][8] The electron-withdrawing nature of both the sulfonyl and cyano groups renders the α-carbon acidic, enabling a range of carbon-carbon bond-forming reactions to introduce further complexity and explore new pharmacophores.

This guide provides a detailed technical overview and validated protocols for the strategic derivatization of 2-(piperidine-1-sulfonyl)acetonitrile at two key positions: the piperidine nitrogen and the α-carbon. The methodologies are designed to be robust and adaptable, enabling researchers to efficiently generate diverse compound libraries for biological screening.

Caption: Workflow for N-alkylation via Reductive Amination.

Detailed Protocol: Reductive Amination

-

Reaction Setup: To a solution of 2-(piperidine-1-sulfonyl)acetonitrile (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask, add the desired aldehyde or ketone (1.1 eq).

-

Iminium Formation: If the carbonyl compound is unreactive, add glacial acetic acid (0.1-1.0 eq) to the mixture and stir at room temperature for 1 hour to catalyze the formation of the iminium intermediate. [9]3. Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture over 15 minutes. Note: The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product. [9][10]

Strategy B: Direct N-Alkylation with Alkyl Halides

Scientific Rationale: This classical method involves the direct Sₙ2 reaction of the piperidine nitrogen with an electrophilic alkyl halide. A key consideration is the hydrohalic acid (e.g., HBr, HCl) byproduct, which protonates the starting amine, rendering it non-nucleophilic and halting the reaction. To circumvent this, a base is required to neutralize the acid as it forms. [11]A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (Hünig's base) is often ideal as it does not compete in the alkylation reaction. Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be used, particularly in a polar aprotic solvent like DMF or acetonitrile. [11]To enhance the reactivity of alkyl chlorides or bromides, a catalytic amount of potassium iodide (KI) can be added to facilitate an in-situ Finkelstein reaction, generating the more reactive alkyl iodide. [9] Detailed Protocol: Direct N-Alkylation

-

Reaction Setup: In a round-bottom flask, dissolve 2-(piperidine-1-sulfonyl)acetonitrile (1.0 eq) in anhydrous acetonitrile or DMF (10 mL/mmol).

-

Addition of Base: Add N,N-diisopropylethylamine (1.5 eq) or anhydrous K₂CO₃ (2.0 eq) to the solution. [11]If using an alkyl chloride or bromide, add a catalytic amount of KI (0.1 eq).

-

Addition of Electrophile: Add the alkyl halide (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Stir the reaction at room temperature or heat to 50-70 °C for 6-18 hours. The optimal temperature depends on the reactivity of the alkyl halide.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the mixture to room temperature. If K₂CO₃ was used, filter off the solids. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine to remove the base and salts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the desired N-alkylated derivative.

| Derivative Type | Reagent Example | Method | Typical Yield Range | Notes |

| N-Benzyl | Benzaldehyde | Reductive Amination | 80-95% | Highly efficient for aromatic and aliphatic aldehydes. |

| N-Ethyl | Ethyl Iodide | Direct Alkylation | 75-90% | Use of a base is critical to prevent salt formation. [11] |

| N-Cyclopropylmethyl | Cyclopropanecarboxaldehyde | Reductive Amination | 85-98% | Mild conditions are well-suited for strained rings. |

| N-(2-pyridylmethyl) | 2-Pyridinecarboxaldehyde | Reductive Amination | 70-90% | Suitable for introducing heterocyclic motifs. |

Table 1: Representative examples of N-functionalization strategies and expected outcomes.

Part 2: Functionalization of the α-Carbon

The α-carbon of the acetonitrile moiety is a second, highly valuable site for derivatization. The adjacent sulfonyl and nitrile groups significantly increase the acidity of the α-protons, allowing for deprotonation to form a stabilized carbanion. This nucleophilic intermediate can then be reacted with various electrophiles.

Strategy: α-Alkylation via Carbanion Formation

Scientific Rationale: This strategy hinges on the principle of umpolung, or reactivity inversion. [12][13]While a typical α-carbon is electrophilic, the electron-withdrawing sulfonyl and nitrile groups enable it to become nucleophilic upon deprotonation. A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is required to fully deprotonate the α-carbon in an anhydrous, aprotic solvent like tetrahydrofuran (THF) or DMF. The resulting carbanion can then readily attack electrophiles in an Sₙ2 fashion. This approach allows for the installation of a wide range of alkyl and benzyl groups directly onto the carbon backbone of the scaffold.

Caption: Workflow for α-Carbon functionalization via carbanion intermediate.

Detailed Protocol: α-Alkylation

Note: This reaction is highly sensitive to moisture and air. All glassware must be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (15 mL/mmol). Cool the suspension to 0 °C in an ice bath.

-

Deprotonation: Dissolve the N-substituted 2-(piperidine-1-sulfonyl)acetonitrile starting material (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via a syringe.

-

Carbanion Formation: Allow the mixture to warm to room temperature and stir for 1-2 hours. The evolution of hydrogen gas should be observed, and the solution may change color, indicating carbanion formation.

-

Alkylation: Cool the reaction mixture back down to 0 °C and add the desired electrophile (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by TLC or LC-MS.

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the α-substituted derivative.

| Derivative Type | Reagent Example | Base | Typical Yield Range | Notes |

| α-Methyl | Methyl Iodide | NaH | 60-75% | Highly reactive electrophile. Reaction is usually fast. |

| α-Benzyl | Benzyl Bromide | NaH | 65-80% | A common and effective transformation. |

| α-Allyl | Allyl Bromide | LDA | 70-85% | Useful for introducing a handle for further chemistry. |

| α-Aryl | Aryl Halide | Pd Catalyst | Varies | Requires specialized cross-coupling conditions (not covered in this protocol). [14][15] |

Table 2: Representative examples of α-functionalization strategies and expected outcomes.

Conclusion

The 2-(piperidine-1-sulfonyl)acetonitrile scaffold provides a robust and versatile platform for the generation of diverse chemical libraries. The protocols detailed herein for N-functionalization via reductive amination and direct alkylation, along with C-functionalization via α-alkylation, offer reliable and scalable methods for exploring the chemical space around this privileged core. By systematically applying these derivatization strategies, researchers in drug development can efficiently produce novel compound collections with a high potential for identifying hits against a wide array of biological targets, from infectious diseases to oncology. [1][16][17]

References

- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.

- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.

-

Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]

-

Bull, J. A., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. Retrieved from [Link]

-

Closson, R. D., et al. (n.d.). Piperidine, 1-ethyl-. Organic Syntheses. Retrieved from [Link]

-

Pan, X., et al. (2020). A Concise Route to 2-Sulfonylacetonitriles from Sodium Metabisulfite. ResearchGate. Retrieved from [Link]

-

Patel, H. R., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. Retrieved from [Link]

-

Ghorab, M. M., et al. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules. Retrieved from [Link]

-

Patel, H. R., et al. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Retrieved from [Link]

-

Al-Omran, F., et al. (n.d.). Michael Reactions of Arylidenesulfonylacetonitriles. A New Route to Polyfunctional Benzo[a]quinolizines. Molecules. Retrieved from [Link]

-

Baklanov, M. A., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules. Retrieved from [Link]

-

Zhou, K., et al. (2020). Photoinduced synthesis of 2-sulfonylacetonitriles with the insertion of sulfur dioxide under ultraviolet irradiation. Chemical Communications. Retrieved from [Link]

-

Reddy, T. R., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. Retrieved from [Link]

-

Mohammadi, M., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

-

Lasota, J., & Kaczorowska, K. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

García-Vázquez, V., et al. (2022). A General Method for alpha-Functionalization of Enol Derivatives through the Umpolung Cross-Nucleophile Coupling Mediated by a Single Iodine(III) Reagent. ChemRxiv. Retrieved from [Link]

-

Colella, M., et al. (2026). Dyedauxiliary Group Strategy for the α-Functionalization of Ketones and Esters. ResearchGate. Retrieved from [Link]

-

Afolayan, M., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Semantic Scholar. Retrieved from [Link]

-

Kim, H., & Krische, M. J. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature Protocols. Retrieved from [Link]

-

Islam, M. R., et al. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Retrieved from [Link]

-

Colella, M., et al. (n.d.). Dyedauxiliary Group Strategy for the α-Functionalization of Ketones and Esters. Molecules. Retrieved from [Link]

-

Wiman, O., & Olofsson, B. (2018). A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species. JoVE. Retrieved from [Link]

Sources

- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. mdpi.com [mdpi.com]

- 6. iomcworld.com [iomcworld.com]

- 7. researchgate.net [researchgate.net]

- 8. Photoinduced synthesis of 2-sulfonylacetonitriles with the insertion of sulfur dioxide under ultraviolet irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. communities.springernature.com [communities.springernature.com]

- 13. A Two-Step Protocol for Umpolung Functionalization of Ketones Via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dyedauxiliary Group Strategy for the α-Functionalization of Ketones and Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Advanced HPLC Strategies for Piperidine and Piperidine-Containing Pharmacophores

Topic: HPLC Analysis of Piperidine-Containing Compounds Content Type: Advanced Application Note & Protocol Guide Audience: Pharmaceutical Researchers, Analytical Scientists, and QC Professionals.

Executive Summary & Chemical Context

Piperidine (azacyclohexane) is a ubiquitous pharmacophore found in numerous blockbuster drugs (e.g., Fentanyl, Donepezil, Methylphenidate) and natural alkaloids (e.g., Piperine).[1] However, its analysis presents two distinct, non-trivial challenges:

-

Thermodynamic Challenge (Basicity): With a pKa of approximately 11.2, piperidine exists almost exclusively as a protonated cation at standard chromatographic pH (2–8). This leads to severe secondary interactions with residual silanols on silica-based columns, resulting in peak tailing, retention variability, and poor resolution.

-

Detection Challenge (Chromophore Absence): The saturated piperidine ring lacks a conjugated

-system, rendering it invisible to standard UV detection (>210 nm) unless it is part of a larger chromophoric molecule.

This guide provides two distinct, validated workflows to solve these issues: High-pH Reversed-Phase Chromatography for UV-active derivatives, and Pre-Column Derivatization for non-chromophoric piperidine species.[1]

Method Development Decision Matrix

Before selecting a protocol, categorize your analyte using the following logic flow.

Figure 1: Decision matrix for selecting the appropriate HPLC workflow based on analyte properties and available instrumentation.

Protocol A: High-pH Reversed-Phase Separation

Target: UV-active drugs containing a basic piperidine ring (e.g., Haloperidol, Risperidone).

The Scientific Rationale

Traditional low-pH methods (pH 2–3) protonate the piperidine nitrogen (

The Solution: By elevating the mobile phase pH to 10.0–11.0 (near or above the pKa), we deprotonate the amine, forcing it into its neutral free-base form. This eliminates silanol interactions and dramatically increases hydrophobicity, often improving retention and peak symmetry simultaneously.

Critical Reagents & Equipment

-

Column: MANDATORY use of Hybrid Particle Technology (e.g., Waters XBridge/BEH C18, Phenomenex Gemini-NX, Agilent Poroshell HPH). Standard silica columns will dissolve at pH > 8.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

Step-by-Step Protocol

-

Buffer Preparation: Dissolve 0.79 g of ammonium bicarbonate in 1 L of HPLC-grade water. Add ~5 mL of ammonium hydroxide (28%) to reach pH 10.0 ± 0.1. Filter through 0.22 µm membrane.

-

System Suitability:

-

Equilibrate column with 90% A / 10% B for 30 minutes.

-

Warning: Ensure the system is free of previous acidic buffers to prevent salt precipitation.

-

-

Gradient Method:

-

Flow: 1.0 mL/min (for 4.6mm ID) or 0.3 mL/min (for 2.1mm ID).

-

Temp: 30°C.

-

Gradient:

-

0 min: 5% B

-

10 min: 95% B

-

12 min: 95% B

-

12.1 min: 5% B

-

15 min: Stop

-

-

-

Detection: UV at

of the specific drug (typically 210–280 nm).

Data Validation (Acceptance Criteria)

| Parameter | Acceptance Criterion | Logic |

| Tailing Factor ( | Confirms successful suppression of silanol interactions.[4] | |

| Retention Factor ( | Ensures analyte is retained away from the void volume. | |

| Resolution ( | Critical if separating from synthesis impurities. |

Protocol B: Pre-Column Derivatization (PTSC Method)

Target: Pure piperidine or aliphatic derivatives lacking UV chromophores.

The Scientific Rationale

Since piperidine is UV-transparent, we must chemically attach a "tag." 4-Toluenesulfonyl Chloride (PTSC) is the reagent of choice. It reacts selectively with secondary amines under basic conditions to form a stable sulfonamide, which absorbs strongly at 230 nm.

Reaction:

Critical Reagents

-

Derivatizing Reagent: 10 mg/mL PTSC in Acetonitrile.

-

Buffer: 0.5 M Borate Buffer (pH 9.5) or 5% Sodium Bicarbonate.

-

Quenching Agent: 1% Phosphoric Acid.

Step-by-Step Protocol

-

Sample Preparation: Dissolve sample in 50:50 Water/ACN to a concentration of ~1 mg/mL.

-

Derivatization Reaction:

-

In a 2 mL HPLC vial, add 200 µL Sample .

-

Add 200 µL Borate Buffer .

-

Add 400 µL PTSC Reagent .

-

Vortex and incubate at 50°C for 15 minutes .

-

-

Quenching: Add 200 µL 1% Phosphoric Acid to stop the reaction and neutralize the mixture.

-

Chromatographic Conditions:

-

Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Water (0.1% H3PO4) / Acetonitrile (40:60 Isocratic).

-

Detection: UV at 230 nm .

-

Injection: 10 µL.

-

Expected Results

The N-tosylpiperidine derivative is highly non-polar and will elute significantly later than the solvent front.

-

Approximate Retention: 5–8 minutes (depending on flow rate).

-

Interference: A peak for excess PTSC (hydrolyzed to Tosic acid) will appear earlier (usually < 3 min). Ensure resolution between the reagent peak and the piperidine derivative.

Troubleshooting & Mechanism Visualization

Common Failure Modes

-

Split Peaks (Protocol A): Usually caused by pH mismatch between the sample diluent and mobile phase. Fix: Dissolve sample in the starting mobile phase (High pH).

-

Low Recovery (Protocol B): Incomplete derivatization. Fix: Check pH of reaction mixture (must be > 9) or increase reagent excess.

Mechanism of Silanol Interaction vs. Suppression

The diagram below illustrates why Protocol A (High pH) is superior for peak shape.

Figure 2: Mechanistic comparison of silanol interactions at Low pH vs. High pH.

References

-

Zhou, G., et al. (2021).[2][3] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Journal of Chromatographic Science, 60(7).[2] Retrieved from [Link]

-

Waters Corporation. (2000). Effect of pH on LC-MS Analysis of Amines. Application Note WA00292. Retrieved from [Link]

-

Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

-

De Mey, E., et al. (2015).[5] "Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices." Food Analytical Methods. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

High-Efficiency Zinc-Mediated Amination of Nitriles with Piperidine Derivatives

Executive Summary

The direct amination of nitriles with secondary amines (such as piperidine) to form

This guide details a Zinc(II)-mediated approach , utilizing Zinc Triflate [Zn(OTf)

Mechanistic Principles

The reaction operates via Lewis acid activation of the nitrile functionality.[1][2] Nitriles are generally poor electrophiles; however, the coordination of the Zinc(II) ion to the nitrile nitrogen significantly lowers the LUMO energy of the cyano group (

Reaction Pathway[3]

-

Activation: Zn(II) coordinates to the nitrile lone pair.

-

Nucleophilic Attack: Piperidine attacks the activated nitrile carbon.

-

Proton Transfer: A rapid 1,3-proton shift (from the piperidine nitrogen to the nitrile nitrogen) occurs, often assisted by the trace presence of water or the amphoteric nature of the zinc species.

-

Product Release: The amidine is released, regenerating the catalyst (in catalytic cycles) or forming a stable Zn-amidine complex (in stoichiometric modes).

Figure 1: Mechanistic pathway of Zinc-catalyzed addition of piperidine to nitriles.

Experimental Protocols

Critical Reagent Considerations

-

Zinc Source: Zn(OTf)

(Zinc Triflate) is preferred for catalytic turnover due to its weak coordinating anions. ZnCl -

Solvents: High-boiling non-polar solvents (Toluene, Chlorobenzene) are standard. For polar substrates, Ethanol can be used, though it may slow kinetics due to competitive coordination.

-

Piperidine: Ensure the amine is free of water.[3] Distill over KOH if the bottle is old.

Protocol A: Catalytic Synthesis (Zn(OTf) )

Best for: High-value substrates, electron-deficient nitriles, and scale-up.

Materials:

-

Nitrile substrate (1.0 mmol)[4]

-

Piperidine (1.2 - 1.5 mmol)

-

Zn(OTf)

(0.05 - 0.1 mmol, 5-10 mol%) -

Toluene (3 mL)

-

Reflux condenser, inert atmosphere (

).[5]

Step-by-Step Procedure:

-

Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Cool under nitrogen.

-

Charging: Add Zn(OTf)

(18 mg, 0.05 mmol) and the Nitrile (1.0 mmol). -